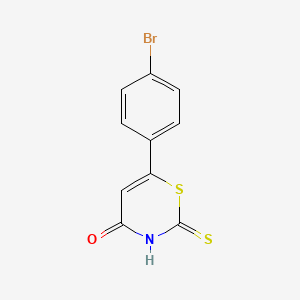

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

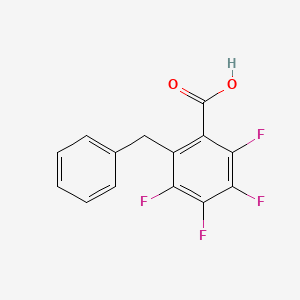

The compound “6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one” is a complex organic molecule. It contains a thiazin ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms . The molecule also contains a bromophenyl group, which is a phenyl group (a ring of six carbon atoms) with a bromine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could potentially be replaced with another group in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques .Applications De Recherche Scientifique

Antimicrobial Activity

The thiazine derivative has been studied for its potential as an antimicrobial agent . Research indicates that similar compounds exhibit promising activity against bacterial (Gram-positive and Gram-negative) and fungal species . This suggests that 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one could be effective in treating infections caused by a variety of pathogens.

Anticancer Properties

Compounds with a thiazole nucleus have been reported to possess antitumor activities . The structural similarity of our compound of interest to these thiazole derivatives suggests that it may also exhibit anticancer properties, particularly against breast cancer cell lines, as indicated by the promising results of related compounds in inhibiting the growth of cancer cells .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound has shown good docking scores within the binding pocket of selected protein databases, indicating its potential to be used as a lead compound for rational drug designing . This application is vital for the development of new pharmaceuticals with higher efficacy and lower side effects.

Neurotoxicity Assessment

The neurotoxic potentials of thiazine derivatives are an area of active research. Studies on similar compounds have investigated their effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, which are important markers for neurotoxicity . This application is significant for evaluating the safety profile of new drugs.

DNA Binding Affinity

Compounds with bromophenyl groups have been synthesized to assess their DNA binding affinity . These studies are foundational for developing drugs that can interact with DNA to treat genetic disorders or cancers . The compound could potentially be modified to enhance its DNA binding properties for therapeutic applications.

Antiproliferative Effects

The antiproliferative effects of thiazine derivatives against various cancer cell lines are being explored. This includes their ability to halt the growth of cells, which is a key characteristic of effective cancer treatments . The compound’s structural features may contribute to its potential to act as an antiproliferative agent.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(4-bromophenyl)-2-sulfanylidene-1,3-thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUUJKNVUZRQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=S)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)

![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)

![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)

![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)

![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)